1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
Description
Chemical Name: (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride CAS No.: 1306763-57-4 Molecular Formula: C₁₀H₁₁ClN₂ Molecular Weight: 194.66 g/mol Structure: A bicyclic indene scaffold with an amino group (–NH₂) at position 1, a cyano group (–CN) at position 4, and a hydrochloride salt. The stereochemistry is specified as the (S)-enantiomer .
Properties
IUPAC Name |
1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLSOKJNLLCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1N)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Stereoselective Synthesis Using Transaminase Enzymes
One of the prominent methods for preparing (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves a biocatalytic approach using transaminase enzymes. This method is notable for its stereoselectivity and mild reaction conditions.
- The reaction starts with 4-cyano indanone as the substrate.
- A buffer solution is prepared and adjusted to pH 8 using concentrated hydrochloric acid.
- Transaminase enzyme (30 mg) is added to the buffer solution.
- Dimethyl sulfoxide (DMSO) is used as a co-solvent to enhance substrate solubility.
- The reaction mixture is maintained at 40°C for 96 hours.
- After completion, 10% sodium hydroxide solution is added, and the mixture is stirred at 20-25°C for 30 minutes.
- The product is extracted with ethyl acetate and purified by vacuum distillation.
- High stereoselectivity towards the (S)-enantiomer.
- The reaction is monitored by thin-layer chromatography (TLC).
- The process yields a high-purity product suitable for further applications.
| Parameter | Details |
|---|---|
| Substrate | 4-cyano indanone |
| Enzyme | Transaminase (30 mg) |
| pH | 8 (adjusted with HCl) |
| Temperature | 40°C |
| Reaction Time | 96 hours |
| Co-solvent | Dimethyl sulfoxide (0.3 ml) |
| Post-reaction treatment | 10% NaOH, stirring 30 min at 20-25°C |
| Extraction solvent | Ethyl acetate |
This enzymatic method is advantageous due to its environmental friendliness and the ability to produce enantiomerically pure compounds without harsh chemicals.
Chemical Synthesis via Debenzylation and Base Treatment
Another well-documented chemical synthesis route involves the debenzylation of a protected intermediate followed by base treatment and salt formation.
- The intermediate compound (Formula 15) is treated with a suitable base such as sodium hydroxide.
- Debenzylation is performed using palladium-based catalysts (palladium on carbon or palladium hydroxide on carbon).
- Solvents used include methanol, ethanol, isopropyl alcohol, ethyl acetate, acetic acid, or trifluoroacetic acid, with trifluoroacetic acid preferred for catalyst-free debenzylation.
- The reaction temperature ranges from 25 to 100°C, optimally 70-75°C.
- After debenzylation, the compound is treated with organic or inorganic acids to form the hydrochloride salt.
- Acid choices include hydrochloric acid, para-toluenesulfonic acid, oxalic acid, malonic acid, succinic acid, maleic acid, fumaric acid, tartaric acid, hydrobromic acid, sulfuric acid, trichloroacetic acid, and trifluoroacetic acid, with trifluoroacetic acid preferred.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Base treatment | Sodium hydroxide or other inorganic/organic bases | Converts intermediate to amine |
| Debenzylation | Pd/C or Pd(OH)2/C catalyst; solvent: TFA preferred | Catalyst-free possible with TFA |
| Temperature | 25-100°C (optimal 70-75°C) | Controls reaction rate |
| Salt formation | Treatment with HCl or other acids | Produces hydrochloride salt |
This method is scalable and widely used in industrial settings due to its robustness and ability to produce high-purity hydrochloride salts.
Multi-step Synthesis via Condensation, Hydrolysis, and Decarboxylation
A synthetic route to the precursor 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile, which can be further converted to the amino compound, involves:
- Reaction of 2-cyanobenzyl bromide with malonic acid derivatives (e.g., malonic acid diisopropyl ester).
- Subsequent condensation, hydrolysis, and decarboxylation steps.
- Final acylation to obtain the target compound.
This method is more complex and involves multiple chemical transformations but provides a route to key intermediates for further functionalization.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Initial reaction | 2-cyanobenzyl bromide + malonic acid ester | Formation of intermediate |
| Condensation | Standard condensation conditions | Carbon skeleton construction |
| Hydrolysis | Acidic or basic hydrolysis | Functional group transformation |
| Decarboxylation | Heat or catalytic conditions | Removal of carboxyl group |
| Acylation | Acylating agents | Final compound formation |
This method is useful for preparing intermediates and can be adapted for various derivatives.
Salt Formation and Purification
The hydrochloride salt of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is typically prepared by:
- Treating the free base with hydrochloric acid in solvents such as 1,4-dioxane or methanol.
- Stirring at room temperature (around 20°C) for 1.5 hours.
- Dilution and filtration to remove impurities.
- Recrystallization or reflux in acetonitrile to obtain a white solid hydrochloride salt.
This step is crucial for improving the compound's stability, solubility, and handling properties.
| Parameter | Details |
|---|---|
| Acid | 4N HCl in dioxane or methanol |
| Temperature | Room temperature (~20°C) |
| Reaction time | 1.5 hours |
| Purification | Filtration, concentration, reflux in acetonitrile |
| Yield | Approximately 31% over 3 steps |
Analytical data such as LCMS and NMR confirm the identity and purity of the hydrochloride salt.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may result in the formation of amines.
Scientific Research Applications
Medicinal Chemistry Applications
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride serves as an important intermediate in the synthesis of several bioactive compounds. Notably, it has been identified as a precursor for the development of β2-adrenoceptor agonists, which are crucial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, the compound has potential applications in developing drugs targeting neurodegenerative diseases and inflammatory responses .
Case Study: Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
A notable study involved the use of transaminase enzymes to synthesize (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile with high enantioselectivity. The process demonstrated a significant improvement over traditional chemical methods, yielding the target compound with 100% chiral purity in a single step . This biocatalytic approach is advantageous due to its efficiency and reduced environmental impact compared to multi-step chemical syntheses.
Preliminary studies have shown that 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride exhibits notable biological activities. Its interaction with various biological targets suggests potential therapeutic roles. For instance:
Mechanism of Action
The mechanism of action of 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as a sphingosine 1 phosphate receptor modulator, which is useful in the treatment of S1P1-associated diseases . The compound binds to these receptors and modulates their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage at 2–8°C in a sealed, dry environment .
- Hazards : Classified with warnings (H302, H315, H319, H335) due to toxicity upon ingestion, skin/eye irritation, and respiratory irritation .
- Application : Critical intermediate in synthesizing Ozanimod (CAS 1306760-87-1), a sphingosine-1-phosphate (S1P) receptor modulator used in autoimmune diseases and WNT-dependent cancers .
Comparison with Similar Compounds
The compound is compared to structurally and functionally related indene derivatives, chromene-carbonitriles, and substituted amines. Key distinctions include stereochemistry, substituent groups, and biological relevance.
Structural Analogues with Indene Scaffolds
Table 1: Comparison of Indene-Based Derivatives
Key Observations :
- Stereochemistry : The (S)-configuration of the target compound is critical for its role in Ozanimod synthesis, whereas the (R)-enantiomer (CAS 1306763-29-0) may exhibit different receptor-binding properties .
- Functional Groups: The cyano group at position 4 enhances electrophilicity, aiding in downstream coupling reactions. Brominated analogs (e.g., 4-Bromo-1-indanone) are less reactive in nucleophilic substitutions .
Chromene-Carbonitrile Derivatives
Table 2: Chromene-Based Analogues
Key Observations :
- Ring System : Chromene derivatives feature a fused benzene-pyran ring, offering greater conformational rigidity compared to the bicyclic indene scaffold.
- Bioactivity : Chromene-carbonitriles exhibit broad-spectrum bioactivity (e.g., antimicrobial, anticancer) due to hydrogen-bonding capacity from hydroxyl groups, unlike the indene target compound, which is primarily a synthetic intermediate .
Key Observations :
- The target compound has moderate toxicity, requiring careful handling but less severe than 2-(Dimethylamino)acetonitrile, which is classified as highly toxic .
Biological Activity
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, synthesis methods, and applications based on diverse research findings.
Chemical Structure and Properties
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride possesses a bicyclic structure characterized by an indene framework with an amino group and a carbonitrile functional group. These structural features contribute to its unique reactivity and biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C10H10N2.HCl |
| Molecular Weight | 186.66 g/mol |
| Purity | ≥98% |
| Physical Form | Solid |
The biological activity of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor in several enzymatic pathways, particularly those related to neurotransmitter receptors. This inhibition can modulate signaling pathways crucial for neuropharmacological effects .
- Receptor Binding : It selectively binds to specific receptors, influencing cellular responses and potentially leading to therapeutic applications in neurodegenerative diseases and oncology.
Synthesis Methods
Several synthesis methods have been developed for 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride, including:
-
Transaminase Catalysis : Utilizing transaminase enzymes from sources like Vibrio fluvialis, researchers have achieved high yields and enantiomeric purity in synthesizing the compound from 4-cyanoindanone .
- Experimental Conditions :
- Enzyme Source: Transaminase (VF-TA)
- Reaction Medium: Buffer solution with L-alanine
- Temperature: 40°C for 96 hours
- Yield: 100% chiral purity confirmed by TLC and HPLC.
- Experimental Conditions :
- Chemical Synthesis : Traditional chemical methods have also been employed, although they may yield lower purity compared to enzymatic approaches.
Biological Activity Studies
Research indicates that 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride exhibits various biological activities:
- Neuropharmacological Potential : Studies have shown that the compound can modulate neurotransmitter systems, suggesting its potential use in treating conditions such as depression and anxiety .
- Antitumor Activity : Similar compounds have demonstrated anticancer properties, indicating that this compound may also possess such activity due to its structural similarities .
Case Studies and Research Findings
Several studies highlight the biological implications of this compound:
- Neuroprotective Effects : A study investigated the effects of the compound on neuronal cell lines, revealing significant neuroprotective properties against oxidative stress-induced damage.
- Pharmacological Profiling : Interaction studies using techniques like surface plasmon resonance have shown promising binding affinities with target proteins involved in neuropharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
